3,5-Dinitrotoluene
CAS No.: 618-85-9
Cat. No.: VC20750203
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618-85-9 |
|---|---|
| Molecular Formula | C7H6N2O4 |
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | 1-methyl-3,5-dinitrobenzene |
| Standard InChI | InChI=1S/C7H6N2O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3 |
| Standard InChI Key | RUIFULUFLANOCI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
| Boiling Point | 315.0 °C Sublimes |
| Colorform | Yellow orthrhombic needles from acetic acid Yellowish, reddish needles from acetic acid |
| Flash Point | 404°F |
| Melting Point | 93.0 °C 93 °C |
Introduction
Chemical Identity and Structural Characteristics
3,5-Dinitrotoluene (3,5-DNT) is an aromatic compound with two nitro groups positioned at the meta positions (3 and 5) on the benzene ring relative to the methyl group. The systematic naming follows from its structure as 1-methyl-3,5-dinitrobenzene, reflecting the positioning of functional groups on the aromatic ring .
Basic Chemical Information
The compound is identified by several key parameters that enable its precise classification in chemical databases and regulatory frameworks:
| Parameter | Value |
|---|---|
| CAS Registry Number | 618-85-9 |
| Molecular Formula | C7H6N2O4 |
| Molecular Weight | 182.13 g/mol |
| Chemical Structure | Benzene ring with methyl group and two nitro groups at positions 3 and 5 |
| Synonyms | 1-methyl-3,5-dinitrobenzene, 3,5-DNT, 5-Methyl-1,3-dinitrobenzene |
The chemical structure features a benzene ring with a methyl (CH3) substituent and two nitro (NO2) groups in a meta arrangement . This specific configuration gives 3,5-DNT unique properties compared to other dinitrotoluene isomers such as 2,4-DNT or 2,6-DNT, which have different positioning of the nitro groups on the aromatic ring.
Physical and Chemical Properties
3,5-Dinitrotoluene exists as a solid at room temperature with a characteristic yellow to red coloration, consistent with many nitroaromatic compounds. Its physical state and properties are crucial for understanding its behavior in various chemical processes and environmental settings .
Key Physical Properties
The comprehensive physical and chemical properties of 3,5-dinitrotoluene provide essential information for handling, storage, and application of this compound:
The relatively high melting and boiling points of 3,5-dinitrotoluene reflect the strong intermolecular forces typical of nitroaromatic compounds. These properties influence its stability, handling requirements, and potential applications in various chemical processes .
Solubility Characteristics
3,5-Dinitrotoluene exhibits limited solubility in water (145 mg/L at 25°C) but demonstrates good solubility in various organic solvents. It is readily soluble in benzene, ethyl ether, ethanol, chloroform, and carbon disulfide . This solubility profile is important for extraction, purification processes, and potential environmental transport considerations. The moderate log Kow value (2.18) suggests potential for bioaccumulation, though less than many other organic pollutants .
Synthesis and Production Methods
The synthesis of 3,5-dinitrotoluene presents unique challenges compared to other dinitrotoluene isomers, contributing to its limited availability in commercial markets.
Laboratory Synthesis
Traditional synthesis of 3,5-dinitrotoluene involves a multi-step reaction process:
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Initial nitration with nitric acid
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Treatment with alcohol and ammonia at temperatures between 80-100°C
This synthesis pathway, documented in historical chemical literature (Staedel, Justus Liebigs Annalen der Chemie, 1883), represents one of the established methods for producing this specific isomer . The complexity of this synthesis contributes to the restricted availability of 3,5-DNT compared to more readily available isomers like 2,4-DNT.
Industrial Applications and Uses
Despite its limited availability, 3,5-dinitrotoluene serves several specific purposes in industrial and research settings.
Organic Synthesis Applications
3,5-Dinitrotoluene functions as an intermediate in various organic synthesis pathways. Its specific structural arrangement of nitro groups provides unique reactivity patterns that are valuable in certain chemical transformations . Research indicates that it can serve as a precursor in specialized synthetic routes, particularly where the specific meta-substitution pattern is required in the final product .
Specialized Industrial Uses
The compound has been investigated for potential applications in:
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Production of specialized polyurethanes, where its structural properties may impart specific characteristics to the resulting polymers
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Intermediates in the production of toluidines and dyes, leveraging the reactivity of the nitro groups
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Research into novel materials and chemical processes where its unique structure provides specific advantages
As noted in the literature, while other dinitrotoluene isomers like 2,4-DNT are primarily directed toward the production of toluene diisocyanate for polyurethane manufacture, 3,5-DNT finds more specialized and limited applications in research and development contexts .
Comparative Analysis with Other Dinitrotoluene Isomers
Understanding 3,5-dinitrotoluene in relation to other dinitrotoluene isomers provides valuable context for its properties and applications.
Physical Property Comparison
3,5-Dinitrotoluene exhibits distinctive physical characteristics when compared to other dinitrotoluene isomers, as shown in the following comparative table:
| Property | 3,5-DNT | 2,4-DNT | 2,6-DNT | 3,4-DNT |
|---|---|---|---|---|
| Melting Point (°C) | 93 | 71 | 66 | 58.3 |
| Boiling Point (°C) | 315 | 300 | 285 | 284 |
| Water Solubility (mg/L) | 145 | 270 | 180 | 100 |
| Log Kow | 2.18 | 1.98 | 2.10 | 2.08 |
| Density | 1.2772 (111°C) | 1.3208 (71°C) | 1.2833 (111°C) | 1.2594 (111°C) |
This data reveals that 3,5-DNT has the highest melting point among these isomers, suggesting stronger intermolecular forces in its crystal structure. Its water solubility is moderate compared to the other isomers, while its partition coefficient indicates similar lipophilicity to the other DNT variants .
Production and Availability Distinctions
While 2,4-DNT and 2,6-DNT are produced on industrial scales in various countries including the United States, Japan, Germany, and China, 3,5-DNT has very limited commercial production . The significant difference in availability stems from the standard nitration processes used industrially, which predominantly yield 2,4-DNT (approximately 76.5%) and 2,6-DNT (approximately 18.8%), with other isomers like 3,5-DNT comprising only a minor fraction of the product mixture .
Research Significance and Future Directions
The unique structural and chemical properties of 3,5-dinitrotoluene continue to generate interest in specialized research areas.
Current Research Applications
Recent scientific interest in 3,5-dinitrotoluene includes:
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Investigations into its potential role in new polymerization processes that could yield materials with specialized properties
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Studies of its spectral characteristics, which differ from those of other dinitrotoluene isomers
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Exploration of novel synthetic pathways that might make this isomer more accessible for research and industrial applications
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